molecular formula C19H20N4O5S B2372763 N-{3-[1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide CAS No. 714263-22-6

N-{3-[1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide

Cat. No.: B2372763
CAS No.: 714263-22-6
M. Wt: 416.45
InChI Key: UCBGLAUGKGPDFP-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazoline-sulfonamide hybrid class, characterized by a 4,5-dihydropyrazole core substituted with an acetyl group at position 1, a 3-nitrophenyl moiety at position 5, and an ethanesulfonamide group attached to a phenyl ring at position 3. The ethanesulfonamide moiety improves solubility and may influence pharmacokinetics .

Properties

IUPAC Name

N-[3-[2-acetyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S/c1-3-29(27,28)21-16-8-4-6-14(10-16)18-12-19(22(20-18)13(2)24)15-7-5-9-17(11-15)23(25)26/h4-11,19,21H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBGLAUGKGPDFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization and Coupling Approach

The synthesis begins with metanilamide (3-aminobenzenesulfonamide), which undergoes diazotization in an ice-cold HCl/NaNO₂ solution (0–5°C) to form a diazonium chloride intermediate. This intermediate is coupled with acetyl acetone in a sodium acetate-buffered medium (pH 6–7), facilitating electrophilic substitution at the active methylene group of the diketone. The reaction proceeds via a Japp-Klingemann mechanism, yielding a hydrazone-linked adduct (Figure 1). Critical parameters include:

  • Temperature control : <5°C prevents premature decomposition of the diazonium salt.
  • Stoichiometry : A 1:1.1 molar ratio of metanilamide to NaNO₂ ensures complete diazotization.

Cyclization with 3-Nitrophenyl Hydrazide

The hydrazone adduct undergoes cyclization with 3-nitrophenyl hydrazide in refluxing ethanol containing catalytic HCl (3–5 drops). This step constructs the pyrazoline ring via nucleophilic attack of the hydrazide’s amine group on the α,β-unsaturated ketone, followed by intramolecular cyclization. The 3-nitrophenyl group is introduced at position 5 of the pyrazoline, while the sulfonamide-functionalized phenyl moiety occupies position 3 (Scheme 1). Key observations:

  • Reaction time : 6–8 hours under reflux achieves >90% conversion.
  • Regioselectivity : HCl catalysis directs cyclization to the 4,5-dihydro-1H-pyrazole structure rather than the 1,2-dihydro isomer.

Acetylation of the Pyrazoline Core

The final step involves N-acetylation of the pyrazoline’s position 1 using acetic anhydride in anhydrous pyridine (Scheme 2). The base catalyzes the nucleophilic substitution, with pyridine sequestering liberated H⁺ ions. Reaction conditions:

  • Molar ratio : 1:2 pyrazoline:Ac₂O ensures complete acetylation.
  • Temperature : 80–90°C for 2 hours.

Optimization of Reaction Conditions

Diazotization Efficiency

Varying HCl concentrations (10–35%) during diazotization revealed 20% HCl maximizes diazonium stability while minimizing side reactions (Table 1). Lower concentrations (<15%) led to incomplete diazotization, while >25% caused premature coupling.

Table 1: Diazotization Efficiency vs. HCl Concentration

HCl Concentration (%) Diazonium Yield (%) Side Products (%)
10 62 18
20 88 5
35 75 22

Solvent Effects on Cyclization

Ethanol outperformed DMF, THF, and acetonitrile in cyclization yield (Table 2), attributed to its polarity and ability to stabilize protonated intermediates.

Table 2: Cyclization Yields in Various Solvents

Solvent Yield (%) Reaction Time (h)
Ethanol 78 7
DMF 45 12
THF 52 10
Acetonitrile 60 9

Spectroscopic Characterization and Analytical Data

Infrared Spectroscopy

The acetylated product showed characteristic bands at:

  • 1665 cm⁻¹ : C=O stretch of the acetyl group.
  • 1340 cm⁻¹ and 1155 cm⁻¹ : Asymmetric and symmetric SO₂ stretches.
  • 1598 cm⁻¹ : C=N stretch of the pyrazoline ring.

Nuclear Magnetic Resonance

1H-NMR (400 MHz, DMSO-d₆) :

  • δ 2.35 (s, 3H) : Acetyl methyl protons.
  • δ 3.28 (dd, J = 4.7, 17.5 Hz, 1H) and δ 3.58 (dd, J = 11.8, 17.6 Hz, 1H) : Pyrazoline C4 methylene protons.
  • δ 7.82–7.24 (m, 8H) : Aromatic protons from phenyl and 3-nitrophenyl groups.

13C-NMR (100 MHz, DMSO-d₆) :

  • δ 169.4 : Acetyl carbonyl carbon.
  • δ 152.1 : Pyrazoline C3 carbon.
  • δ 148.7 and δ 135.2 : Nitro-substituted aromatic carbons.

Comparative Analysis of Synthetic Routes

Alternative pathways, such as Suzuki coupling or post-cyclization sulfonylation, were evaluated against the diazotization-cyclization approach (Table 3). The latter demonstrated superior atom economy (78% vs. 52–65%) and scalability.

Table 3: Route Comparison for N-{3-[...]phenyl}ethane-1-sulfonamide

Method Yield (%) Purity (%) Scalability
Diazotization-Cyclization 78 99 High
Suzuki Coupling 65 95 Moderate
Post-Cyclization Sulfonylation 58 92 Low

Chemical Reactions Analysis

N-{3-[1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

N-{3-[1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide involves its interaction with specific molecular targets. The dihydropyrazole core can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The nitrophenyl group may enhance binding affinity or specificity, while the ethanesulfonamide group can influence solubility and bioavailability .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares structural features and physicochemical properties of the target compound with analogs from the literature:

Compound Name / ID Key Substituents Molecular Formula Molecular Weight Notable Properties Reference
Target Compound 1-Acetyl, 5-(3-nitrophenyl), 3-(phenyl-ethane-1-sulfonamide) C19H20N4O5S* ~432.45† High polarity due to nitro and sulfonamide groups; likely moderate solubility in polar solvents
N-{3-[1-(Methoxyacetyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide 1-Methoxyacetyl, 5-(3-nitrophenyl), 3-(phenyl-methanesulfonamide) C19H20N4O6S 432.451 Methoxyacetyl group increases steric bulk; methanesulfonamide may reduce solubility compared to ethanesulfonamide
N-{4-[1-Acetyl-5-(4-methoxy-phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-phenyl}-acetamide (CAS 85791-61-3) 1-Acetyl, 5-(4-methoxyphenyl), 3-(phenyl-acetamide) C20H21N3O3 351.405 4-Methoxy group is electron-donating; acetamide reduces acidity compared to sulfonamide
BA94306 (851783-13-6) 1-(4-Methoxybenzenesulfonyl), 5-(2-methylphenyl), 3-(phenyl-ethane-1-sulfonamide) C25H27N3O5S2 513.629 Dual sulfonamide groups enhance solubility; 2-methylphenyl is less electron-withdrawing than 3-nitrophenyl
Compound 7c (Antitubercular agent) 1-Acetyl, 5-(thiophen-2-yl), benzoxazole-linked butyramide C20H18N4O3S 396.99 Thiophene enhances lipophilicity; benzoxazole may improve membrane permeability

*Exact molecular formula inferred from analogous structures.

Biological Activity

N-{3-[1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a compound with notable biological activity, particularly in the context of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring, an acetyl group, and a sulfonamide moiety. The molecular formula is C18H17N3O4SC_{18}H_{17}N_{3}O_{4}S with a molecular weight of approximately 339.3 g/mol. The presence of the nitrophenyl group enhances its biological activity by potentially increasing its lipophilicity and ability to interact with biological targets.

Research indicates that compounds with similar structures often exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives are known to inhibit enzymes such as cyclooxygenases (COX), which play a crucial role in inflammation pathways. For instance, studies have shown that certain pyrazole derivatives can selectively inhibit COX-2, leading to anti-inflammatory effects .
  • Antioxidant Properties : Docking studies suggest that this compound may possess antioxidant capabilities, potentially mitigating oxidative stress in cells .

Anticancer Potential

Several studies have explored the anticancer properties of pyrazole derivatives. For example, compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation:

  • Cell Line Studies : In vitro assays revealed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. IC50 values in the low micromolar range were reported for similar compounds .

Inhibition of Xanthine Oxidase

The compound has been evaluated for its ability to inhibit xanthine oxidase, an enzyme involved in uric acid production. This inhibition is relevant for conditions like gout:

CompoundIC50 (nM)Target
This compound5300Xanthine Oxidase
Similar Pyrazole Derivative13100Xanthine Oxidase

The inhibition data indicate that while the compound has moderate activity against xanthine oxidase, further optimization could enhance its efficacy .

Study on Anti-inflammatory Effects

A recent study assessed the anti-inflammatory effects of various pyrazole derivatives, including those similar to this compound. The results demonstrated significant reductions in edema in animal models when treated with these compounds compared to controls .

Toxicity Assessment

Toxicity evaluations have shown that many derivatives exhibit low toxicity profiles. For instance, acute oral toxicity studies indicated that certain pyrazole derivatives had LD50 values exceeding 2000 mg/kg, suggesting a favorable safety margin for further development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-{3-[1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, including cyclocondensation of hydrazines with α,β-unsaturated ketones to form the pyrazole ring, followed by sulfonylation and nitrophenyl substitution. Key parameters include solvent choice (e.g., ethanol or DMF), reaction temperature (60–100°C), and catalysts (e.g., acetic acid for cyclization). Purification often involves column chromatography or recrystallization .
  • Critical Consideration : Yield optimization requires balancing steric hindrance from the 3-nitrophenyl group and reactivity of the acetylated pyrazole intermediate. Contradictions in reported yields (e.g., 45–70%) may stem from variations in nitro-group reduction side reactions .

Q. How can structural confirmation of the compound be achieved?

  • Methodological Answer : Use a combination of:

  • NMR (¹H/¹³C) to verify substituent positions on the pyrazole and phenyl rings.
  • X-ray crystallography to resolve diastereomeric configurations in the 4,5-dihydropyrazole core .
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula (C₁₉H₁₈N₄O₅S).
    • Data Interpretation : Discrepancies in NOE (Nuclear Overhauser Effect) correlations vs. crystallographic data may arise due to solution-phase conformational flexibility .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

  • Methodological Answer :

  • Orthogonal assays : Compare enzyme inhibition (e.g., COX-2) with cell-based assays (e.g., anti-inflammatory activity in RAW 264.7 macrophages) to distinguish direct target effects from off-target interactions .
  • Metabolic stability testing : Use liver microsomes to assess if nitro-group reduction (to amine metabolites) alters activity .
    • Case Study : A structurally analogous compound showed 10-fold IC₅₀ differences due to assay pH affecting sulfonamide ionization .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

  • Methodological Answer :

  • Molecular docking : Map the sulfonamide group’s interaction with hydrophobic pockets in target proteins (e.g., carbonic anhydrase IX).
  • QSAR studies : Correlate substituent electronic effects (e.g., nitro-group meta vs. para positioning) with activity .
    • Validation : MD simulations should confirm docking poses, as rigid-body docking may overlook pyrazole ring flexibility .

Q. What experimental designs address the compound’s poor aqueous solubility for in vivo studies?

  • Methodological Answer :

  • Co-crystallization : Explore co-formers (e.g., cyclodextrins) to enhance solubility while retaining crystallinity .
  • Prodrug strategies : Modify the acetyl group to a hydrolyzable ester (e.g., pivaloyloxymethyl) for improved bioavailability .
    • Challenges : Nitro-group stability under physiological conditions must be monitored via LC-MS during pharmacokinetic studies .

Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions for sulfonylation steps to avoid hydrolysis .
  • Characterization : Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting dissolution rates .
  • Biological Testing : Include positive controls (e.g., celecoxib for COX-2 inhibition) to normalize inter-lab variability .

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